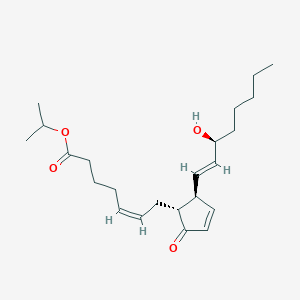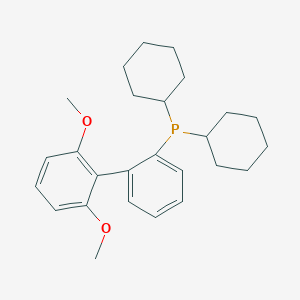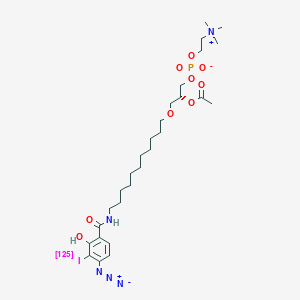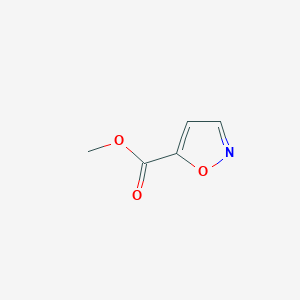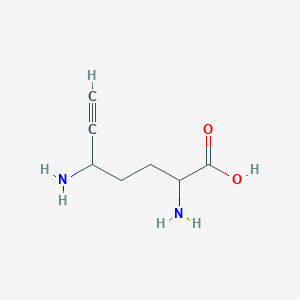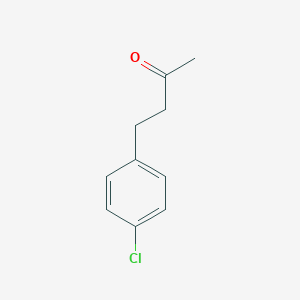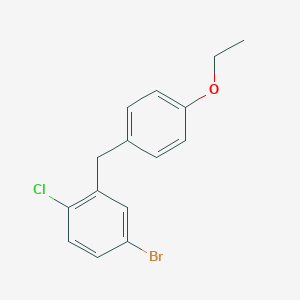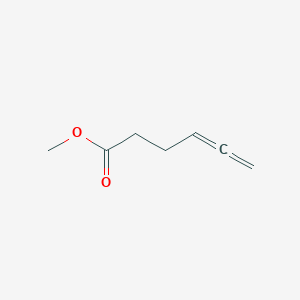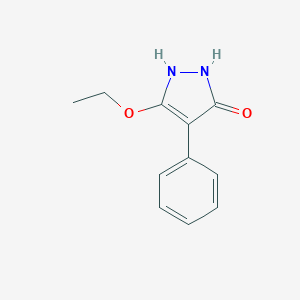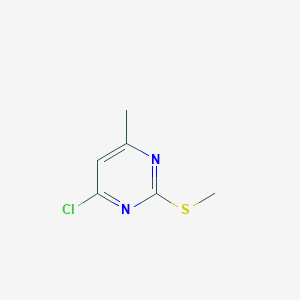
4-Chloro-6-méthyl-2-(méthylthio)pyrimidine
Vue d'ensemble
Description
4-Chloro-6-methyl-2-(methylthio)pyrimidine, also known as CMP, is a synthetic compound that has been used in a variety of scientific experiments and applications. CMP is a member of the pyrimidine family and is composed of four chlorine atoms, six methyl groups, and two methylthio groups. It is a white crystalline solid that is soluble in water and other polar solvents. CMP is used in a variety of scientific research applications due to its unique properties, such as its ability to bind to proteins, its low toxicity, and its ability to act as an inhibitor of enzymes.
Applications De Recherche Scientifique
Agents neuroprotecteurs et antineuro-inflammatoires
“4-Chloro-6-méthyl-2-(méthylthio)pyrimidine” a été utilisé dans la synthèse de nouveaux hybrides triazole-pyrimidine, qui ont montré des propriétés neuroprotectrices et anti-inflammatoires prometteuses . Ces composés ont été évalués pour leur potentiel dans le traitement des maladies neurodégénératives, des accidents vasculaires cérébraux ischémiques et des traumatismes crâniens .
Applications antivirales
La pyrimidine et ses dérivés, y compris “this compound”, ont été prouvés avoir une activité antivirale . Cela les rend précieux dans la recherche et le développement de nouveaux médicaments antiviraux .
Applications anticancéreuses
Le composé a également montré une activité anticancéreuse . Cela suggère qu'il pourrait être utilisé dans le développement de nouveaux traitements contre le cancer .
Applications antioxydantes
“this compound” et ses dérivés ont démontré une activité antioxydante . Cette propriété pourrait être exploitée dans le développement de médicaments pour lutter contre les maladies liées au stress oxydatif .
Applications antimicrobiennes
Le composé s'est avéré avoir une activité antimicrobienne . Cela suggère des applications potentielles dans le développement de nouveaux agents antimicrobiens
Safety and Hazards
4-Chloro-6-methyl-2-(methylthio)pyrimidine causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
This compound is a synthetic building block used in medicinal chemistry synthesis
Mode of Action
It’s known that this compound can react with other substances to form complexes , which suggests it may interact with its targets in a similar manner. More research is required to fully understand its mode of action.
Biochemical Pathways
As a synthetic building block, it’s likely involved in various biochemical reactions depending on the context of its use
Result of Action
As a synthetic building block, its effects would likely depend on the specific context of its use . More research is needed to understand its effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For 4-Chloro-6-methyl-2-(methylthio)pyrimidine, it’s known that it should be stored under inert gas and should avoid exposure to air . It’s also known that it can cause skin and eye irritation, and may cause respiratory irritation . .
Analyse Biochimique
Biochemical Properties
4-Chloro-6-methyl-2-(methylthio)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of other pyrimidine derivatives, which are crucial in biochemical pathways . The compound’s interactions with enzymes and proteins often involve binding to active sites, leading to inhibition or activation of enzymatic activity. These interactions are essential for understanding the compound’s role in metabolic processes and its potential therapeutic applications.
Cellular Effects
4-Chloro-6-methyl-2-(methylthio)pyrimidine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause changes in the expression of specific genes, which can lead to alterations in cellular behavior . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of 4-Chloro-6-methyl-2-(methylthio)pyrimidine involves its interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent enzymatic reactions . This inhibition can result in changes in metabolic pathways and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-methyl-2-(methylthio)pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of 4-Chloro-6-methyl-2-(methylthio)pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome. Beyond this threshold, increasing the dosage can result in toxicity and adverse reactions, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
4-Chloro-6-methyl-2-(methylthio)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Chloro-6-methyl-2-(methylthio)pyrimidine within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within different cellular compartments, affecting its efficacy and potential side effects.
Subcellular Localization
4-Chloro-6-methyl-2-(methylthio)pyrimidine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
4-chloro-6-methyl-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMBOXQFPLQVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286934 | |
| Record name | 4-Chloro-6-methyl-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17119-73-2 | |
| Record name | 17119-73-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-6-methyl-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6-methyl-2-(methylthio)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



